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Compound of Interest

(R)-2-Chloro-1-(3-
Compound Name:
chlorophenyl)ethanol

Cat. No.: B123324

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a high-value chiral building block, or synthon,
pivotal in the multi-step synthesis of advanced pharmaceutical intermediates. Its structure,
featuring a stereogenic center at the hydroxyl-bearing carbon, makes it a critical precursor for
enantiomerically pure drug candidates. The biological activity of many pharmaceuticals is
intrinsically linked to their stereochemistry; one enantiomer may elicit the desired therapeutic
effect, while the other could be inactive or, in some cases, responsible for adverse effects.

This guide provides a comprehensive technical overview of (R)-2-Chloro-1-(3-
chlorophenyl)ethanol, focusing on the practical aspects of its synthesis, characterization, and
application. We will delve into the causality behind methodological choices, offering field-
proven insights for professionals engaged in pharmaceutical research and development. The
core application for this molecule is as a precursor to (R)-3-chlorostyrene oxide, a key
intermediate for the synthesis of several 33-adrenergic receptor agonists[1][2].

Section 1: Physicochemical Properties and
Structural Elucidation

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective
application. The identity and purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol must be
rigorously confirmed before its use in subsequent synthetic steps.

Core Compound Data
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A summary of the key physicochemical properties is presented below. It should be noted that
some physical properties, such as melting and boiling points, may vary between suppliers and
are often predicted values for specialized reagents.

Property Value Source(s)
CAS Number 142763-10-8 [3][4]
Molecular Formula CsHsCI20 3114151161
Molecular Weight 191.05 g/mol [31[4][5][6]
Melting Point 110-120 °C [4]

Boiling Point 285 °C (Predicted) [4]

Density 1.328 g/cm3 (Predicted) [4]
Appearance White to off-white solid Generic
pKa 12.94 + 0.20 (Predicted) [4]

Spectroscopic Profile for Structural Verification

While specific spectra are proprietary to individual laboratories, the expected spectroscopic
data based on the molecule's structure are as follows:

e 1H NMR (Proton NMR): The proton spectrum will be the most informative for routine
structural confirmation. Key expected signals include: a multiplet in the aromatic region
(approx. 7.2-7.4 ppm) corresponding to the four protons on the 3-chlorophenyl ring; a
doublet of doublets or triplet for the carbinol proton (-CH(OH)-) around 4.9-5.1 ppm; a
multiplet for the two diastereotopic protons of the chloromethyl group (-CH2Cl) around 3.6-
3.8 ppm; and a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift
depending on solvent and concentration.

e 13C NMR (Carbon NMR): The carbon spectrum should display eight distinct signals: four in
the aromatic region (approx. 125-145 ppm), one for the hydroxyl-bearing carbon (approx. 70-
75 ppm), and one for the chloromethyl carbon (approx. 45-50 ppm).
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e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) will show the
molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of
two chlorine atoms (3>Cl and 3’Cl isotopes), which serves as a definitive confirmation of the
elemental composition.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption
band in the region of 3200-3600 cm~1 corresponding to the O-H stretching of the alcohol
group. Aromatic C-H stretches will appear around 3000-3100 cm~1, and C-ClI stretches will
be visible in the fingerprint region (typically 600-800 cm~1).

Section 2: Stereoselective Synthesis Strategies

The production of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in high enantiomeric purity is the
primary challenge and goal. The most efficient and widely adopted strategy is the asymmetric
reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Biocatalysis, in
particular, has emerged as a powerful method for this transformation, offering exceptional
selectivity and environmentally benign reaction conditions[1][7].

Asymmetric Reduction Workflow

The general workflow involves the enzymatic reduction of the ketone precursor to the desired
(R)-alcohol. This process is highly efficient, often achieving excellent yields and enantiomeric
excess (ee).
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Caption: Workflow for the biocatalytic synthesis of the target chiral alcohol.

Detailed Protocol: Biocatalytic Asymmetric Reduction

This protocol is a representative example based on established methodologies for the
asymmetric reduction of a-chloro ketones using a carbonyl reductase enzyme[1].

Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol with >99% enantiomeric

excess (ee).
Materials:

e 2-chloro-1-(3-chlorophenyl)ethanone (Substrate)
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e A suitable carbonyl reductase enzyme preparation (e.g., from Geotrichum candidum or a
recombinant source)[1]

 NADPH (Cofactor) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

[1]
e Potassium phosphate buffer (100 mM, pH 7.0)
e Dimethyl sulfoxide (DMSOQO)
o Ethyl acetate (for extraction)
e Brine (saturated NaCl solution)
e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

o Substrate Preparation: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone in a minimal amount of
DMSO to create a concentrated stock solution. Causality: The co-solvent is necessary as the
ketone has limited solubility in a fully aqueous buffer system.

e Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the
potassium phosphate buffer, the cofactor regeneration system components (if used), and the
carbonyl reductase enzyme. Allow the mixture to equilibrate to the optimal reaction
temperature (e.g., 30 °C).

e Initiation: Begin the reaction by adding the substrate stock solution dropwise to the reaction
mixture with gentle stirring. The final concentration of the co-solvent should be kept low (e.g.,
2-10% v/v) to avoid enzyme denaturation.

e Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing
them by HPLC or TLC. The disappearance of the starting ketone indicates reaction
completion.

o Work-up and Extraction: Once the reaction is complete, terminate it by adding an equal
volume of ethyl acetate. Mix vigorously for 10-15 minutes. Separate the organic layer.
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Repeat the extraction of the aqueous layer two more times with ethyl acetate. Causality:
Extraction isolates the product from the aqueous, enzyme-containing phase.

e Drying and Concentration: Combine the organic extracts and wash with brine to remove
residual water. Dry the organic layer over anhydrous MgSQOu4, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

 Purification (if necessary): The resulting crude product is often of high purity. If further
purification is required, it can be achieved by flash column chromatography on silica gel.

Section 3: Chiral Analysis and Quality Control

Verifying the enantiomeric purity of the final product is the most critical quality control step. The
primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral
Stationary Phase (CSP).

Chiral HPLC Analysis Workflow

The workflow ensures that the synthesized alcohol meets the required stereochemical purity
specifications.

_
HPLC System Elution Chiral Stationary Phase ata Acquisition Data Analysis QC Report
(Pump, Injector, Detector) (e.0., Polysaccharide-based) romatogra (Peak Integration, ee% Calculation) (Pass/Fail)

Sample Preparation Inject
(Dissolve in Mobile Phase)

Click to download full resolution via product page

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

Detailed Protocol: Chiral HPLC Method

This is a representative method for the enantiomeric separation of chiral alcohols. Specific
conditions, especially the mobile phase composition, must be optimized for the specific column
used[8][9].

Objective: To resolve the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol and
calculate the enantiomeric excess (ee%).
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Instrumentation & Materials:
e HPLC system with UV detector

e Chiral column: Polysaccharide-based CSP (e.g., Chiralpak® series or LUX®
Cellulose/Amylose)[8]

o HPLC-grade n-Hexane

o HPLC-grade Isopropanol (IPA)

o Sample of synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol

e Racemic standard of 2-Chloro-1-(3-chlorophenyl)ethanol (for peak identification)

Chromatographic Conditions:
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Parameter Condition Rationale
These phases are known
Polysaccharide-based CSP to provide excellent
column (e.g., Amylose tris(3,5- resolution for a wide range
dimethylphenylcarbamate) of chiral compounds,
) including aryl alcohols[8]
[10].
Normal phase mode is typically
effective for this class of
Mobile Phase n-Hexane / Isopropanol (e.g., compounds. The ratio must be
90:10 v/iv) optimized to achieve baseline
separation (Rs > 1.5)in a
reasonable runtime[9].
Flow Rate 0.5 - 1.0 mL/min Lower flow rates often improve

resolution on chiral columns[9].

Column Temp.

25°C

Maintaining a constant
temperature ensures

reproducible retention times[9].

Detection

UV at 220 nm or 254 nm

The phenyl ring provides
strong chromophores for UV

detection.

| Injection Vol. | 5-10 pL | |

Procedure:

o Standard Preparation: Prepare a solution of the racemic standard (~0.5 mg/mL) in the mobile

phase.

o Sample Preparation: Prepare a solution of the synthesized product (~0.5 mg/mL) in the

mobile phase.

o System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is

achieved (typically requires 10-20 column volumes).
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e Analysis: Inject the racemic standard first to determine the retention times of both the (R)
and (S) enantiomers. Then, inject the synthesized sample.

» Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram.
Calculate the enantiomeric excess using the formula: ee% = [(Area_R - Area_S) / (Area_R +
Area_S)] x 100 (Assuming the (R)-enantiomer is the major peak).

Section 4: Application in Pharmaceutical Synthesis

As mentioned, the primary utility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is its role as a
key intermediate. It is readily converted into the corresponding epoxide, (R)-3-chlorostyrene
oxide, a versatile electrophile for building more complex molecules.

o ] g-opening with Amine
‘l (R)-3-CI Oxide | Key | UWHEC- LGN 3 A drenergic Receptor Agonist  Active Pharmaceutical Ingredient

(R)-2-Chloro-1-(3-chlorophenyl)ethanol  CAS: 142763-10-8

Click to download full resolution via product page
Caption: Synthetic pathway from the chiral alcohol to a target drug class.

This transformation is typically achieved via an intramolecular Williamson ether synthesis.
Treatment of the chiral alcohol with a base (e.g., sodium hydroxide) deprotonates the hydroxyl
group, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom,
displacing the chloride and forming the epoxide ring with retention of stereochemistry.

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the
compound.

o Hazard Identification: The compound is classified as an irritant. It causes skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. Use only in a well-ventilated area or a chemical fume hood[3].
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Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after
handling. Avoid contact with skin, eyes, and clothing[3].

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and
store locked upl[3]. It is recommended to store under an inert atmosphere (nitrogen or argon)
at 2-8°C[4].

Incompatibilities: Avoid contact with strong oxidizing agents|[3].

Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations[3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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